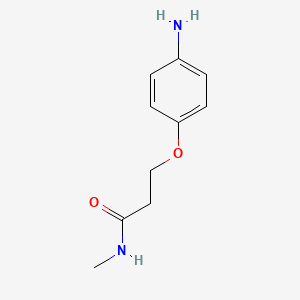

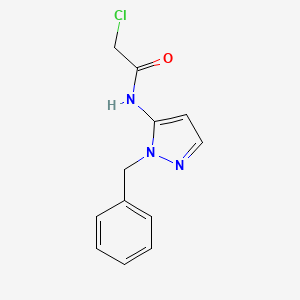

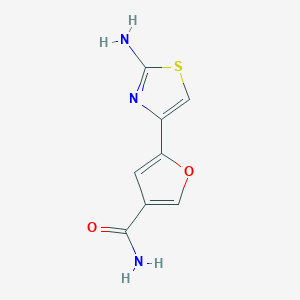

![molecular formula C13H15NO6S B1523843 3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1251925-44-6](/img/structure/B1523843.png)

3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid

Descripción general

Descripción

“3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid” is a synthetic compound with the CAS Number: 1251925-44-6 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 4-({2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}amino)-4-oxobutanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO6S/c1-21(19,20)10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Direct Dehydrogenative Alkylation Catalysis

Manganese dioxide (MnO2) combined with methanesulfonic acid (CH3SO3H) has been utilized to promote direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process, highlighted by Liu et al. (2013), operates efficiently under an air atmosphere, yielding products with good to excellent yields. The use of MnO2 and CH3SO3H is particularly appealing due to its economic and environmental benefits, suggesting potential applications in sustainable chemistry practices (Liu et al., 2013).

Selective Oxidation of Methane and Ethane

Research by Sen et al. (1994) on the selective oxidation of methane and ethane to alcohols in various solvents, including strong acids, reveals the potential for methanesulfonic acid derivatives in facilitating these reactions. Their study demonstrates the oxidation of methane to CH3OSO3H and similar processes for ethane, offering insights into the electron-transfer mechanisms involving radicals and carbocations. This research opens avenues for the innovative use of methanesulfonic acid derivatives in hydrocarbon oxidation (Sen et al., 1994).

Fragmentation Pathways in Organic Synthesis

The study of the fragmentation of 3-oximino-4-chromanone by Wormser and Lieu (1976) provides insights into the use of methanesulfonic acid derivatives in complex organic synthesis pathways. Their work, which involves the cleavage of acylated oximes leading to salicylic acid and 2-carboxyphenoxyacetonitrile, highlights the versatility of methanesulfonic acid derivatives in facilitating diverse chemical transformations (Wormser & Lieu, 1976).

Synthesis of Nano Organo Solid Acids

The development of novel, mild, and biologically based nano organocatalysts, such as 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, by Zolfigol et al. (2015) showcases the application of methanesulfonic acid derivatives in nanotechnology and green chemistry. These catalysts have been applied in the synthesis of various organic compounds, demonstrating their potential industrial applications (Zolfigol et al., 2015).

Microbial Metabolism of Methanesulfonic Acid

Research by Kelly and Murrell (1999) on the microbial metabolism of methanesulfonic acid uncovers its role in the biogeochemical cycling of sulfur. This strong acid, formed in significant quantities in the atmosphere, can be utilized by various aerobic bacteria as a sulfur source for growth. This study illuminates the ecological and biochemical significance of methanesulfonic acid in natural processes (Kelly & Murrell, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

4-[[2-(4-methylsulfonylphenyl)-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c1-21(19,20)10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHUQDJXIUENJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

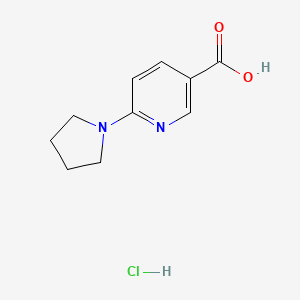

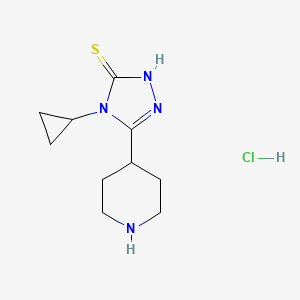

![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

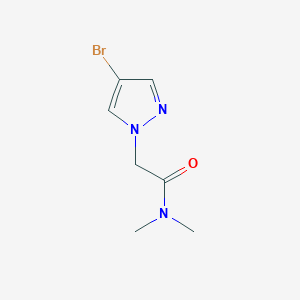

![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)

![2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid](/img/structure/B1523783.png)